molecular formula C21H28N4OS B2744441 N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide CAS No. 689266-02-2

N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide

Cat. No.: B2744441
CAS No.: 689266-02-2
M. Wt: 384.54
InChI Key: FKEKYVLZFZMNOL-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Properties

IUPAC Name

N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c26-20(23-16-5-1-2-6-16)15-11-9-14(10-12-15)13-22-19-17-7-3-4-8-18(17)24-21(27)25-19/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEKYVLZFZMNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the sulfanylidene group, and subsequent coupling with the cyclohexane carboxamide moiety. Common reagents used in these reactions include:

    Cyclopentylamine: Used to introduce the cyclopentyl group.

    2-Aminobenzamide: A precursor for the quinazoline core.

    Cyclohexanecarboxylic acid: For the carboxamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of quinazoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-cyclopentyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is unique due to its specific structural features, such as the cyclopentyl and sulfanylidene groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.

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